molecular formula C10H16N2O11P2 B1679145 Thymidine-3',5'-diphosphate CAS No. 2863-04-9

Thymidine-3',5'-diphosphate

Cat. No.: B1679145
CAS No.: 2863-04-9
M. Wt: 402.19 g/mol
InChI Key: CSNCBOPUCJOHLS-XLPZGREQSA-N
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Description

Thymidine-3’,5’-Diphosphate: is a nucleotide derivative that plays a significant role in various biochemical processes. It is composed of the nucleoside thymidine, which is linked to two phosphate groups at the 3’ and 5’ positions of the deoxyribose sugar. This compound is crucial in the study of nucleic acid structures and functions, particularly in the context of genetic expression and regulation.

Mechanism of Action

Target of Action

Thymidine-3’,5’-diphosphate (also known as Deoxythymidine 3′,5′-diphosphate or pdTp) is a selective small molecule inhibitor that primarily targets staphylococcal nuclease and tudor domain-containing 1 (SND1) , a subunit of the microRNA regulatory complex RISC . These targets play crucial roles in various biological processes, including DNA replication and gene regulation.

Mode of Action

Thymidine-3’,5’-diphosphate interacts with its targets by inhibiting their activity. For instance, it inhibits the activity of SND1 , thereby affecting the function of the RISC complex

Biochemical Pathways

It is known that the compound’s inhibition of snd1 can impact the function of the risc complex, which plays a key role in the regulation of gene expression

Result of Action

Thymidine-3’,5’-diphosphate exhibits anti-tumor efficacy in vivo . This suggests that the compound’s action on its targets may lead to molecular and cellular effects that inhibit tumor growth.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thymidine-3’,5’-Diphosphate typically involves the phosphorylation of thymidine. One common method is the use of phosphorylating agents such as phosphorus oxychloride (POCl₃) in the presence of a base like pyridine. The reaction proceeds through the formation of intermediate thymidine monophosphate, which is further phosphorylated to yield Thymidine-3’,5’-Diphosphate.

Industrial Production Methods

Industrial production of Thymidine-3’,5’-Diphosphate often employs enzymatic methods due to their specificity and efficiency. Enzymes such as thymidine kinase and nucleoside diphosphate kinase can catalyze the phosphorylation of thymidine to its diphosphate form. These biocatalytic processes are advantageous as they operate under mild conditions and produce fewer by-products.

Chemical Reactions Analysis

Types of Reactions

Thymidine-3’,5’-Diphosphate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of thymidine-3’,5’-diphosphate derivatives with altered functional groups.

    Reduction: Although less common, reduction reactions can modify the phosphate groups or the nucleobase.

    Substitution: Nucleophilic substitution reactions can occur at the phosphate groups, leading to the formation of different nucleotide analogs.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) can be employed.

    Substitution: Nucleophiles such as ammonia (NH₃) or amines can react with the phosphate groups under basic conditions.

Major Products Formed

The major products formed from these reactions include various phosphorylated derivatives of thymidine, which can have different biological activities and properties.

Scientific Research Applications

Thymidine-3’,5’-Diphosphate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thymidine Monophosphate: Contains only one phosphate group and is a precursor in the synthesis of Thymidine-3’,5’-Diphosphate.

    Thymidine Triphosphate: Contains three phosphate groups and is involved in DNA synthesis.

    Deoxyuridine Diphosphate: Similar structure but with uracil instead of thymine.

Uniqueness

Thymidine-3’,5’-Diphosphate is unique due to its specific phosphorylation pattern, which allows it to interact with distinct molecular targets and pathways. Its ability to inhibit SND1 and its role in tumor suppression highlight its potential as a therapeutic agent .

Biological Activity

Thymidine-3',5'-diphosphate (pdTp) is a nucleotide derivative that plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

This compound is a phosphorylated nucleoside that serves as a substrate for various enzymes involved in nucleic acid metabolism. It is particularly noted for its selective inhibition of staphylococcal nuclease and the tudor domain-containing protein 1 (SND1), which is integral to microRNA regulation.

Chemical Properties:

  • Molecular Formula: C10_{10}H12_{12}N2_2O11_{11}P2_2
  • Molecular Weight: 490.12 g/mol
  • CAS Number: 118675-87-9

This compound functions primarily as an inhibitor of specific nucleases. Its mechanism involves the following:

  • Inhibition of Nucleases: It selectively inhibits staphylococcal nuclease, leading to decreased enzymatic activity that is crucial for DNA and RNA processing .
  • Regulation of miRNA Activity: By inhibiting SND1, pdTp affects the microRNA regulatory complex, thus influencing gene expression profiles associated with tumorigenesis .

1. Anti-Tumor Efficacy

Recent studies have demonstrated that this compound exhibits significant anti-tumor properties:

  • In Vivo Studies: In murine models, administration of pdTp (0.8 mg/kg or 1.6 mg/kg) resulted in substantial inhibition of tumor growth in xenograft models of human liver cancer. The treatment was administered via intraperitoneal or intravenous routes, twice weekly for four weeks .

Table 1: Anti-Tumor Efficacy of this compound

Dosage (mg/kg)Administration RouteTumor TypeEffect on Tumor Growth
0.8IntraperitonealHuman Liver CancerSignificant inhibition
1.6IntravenousHuman Liver CancerSignificant inhibition

2. Biochemical Catalyst

This compound also serves as a catalyst in biochemical reactions, facilitating the phosphorylation processes essential for nucleotide metabolism . Its role as a catalyst enhances the efficiency of various enzymatic reactions, contributing to cellular homeostasis.

Case Study 1: Hepatocellular Carcinoma

In a study by Jariwala et al., the role of SND1 in hepatocellular carcinoma was investigated, highlighting how this compound's inhibition of SND1 can downregulate oncogenic pathways, leading to reduced tumor proliferation and enhanced apoptosis in cancer cells .

Case Study 2: Nucleotide Metabolism

Research has shown that this compound participates in nucleotide interconversion pathways, influencing the synthesis and degradation rates of other nucleotides. This regulation is critical for maintaining nucleotide pools necessary for DNA replication and repair .

Properties

IUPAC Name

[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O11P2/c1-5-3-12(10(14)11-9(5)13)8-2-6(23-25(18,19)20)7(22-8)4-21-24(15,16)17/h3,6-8H,2,4H2,1H3,(H,11,13,14)(H2,15,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNCBOPUCJOHLS-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30951298
Record name 1-(2-Deoxy-3,5-di-O-phosphonopentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2863-04-9
Record name Thymidine 3',5'-diphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002863049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Deoxy-3,5-di-O-phosphonopentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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